molecular formula C17H16N2OS B376551 (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B376551
M. Wt: 296.4g/mol
InChI Key: YKUMGCPORBSQGL-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its complex structure, which includes a pyrazolone core, a thiophene ring, and a phenyl group. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a Knoevenagel condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and the pyrazolone derivative.

    Final Product Formation: The final step involves the reaction of the intermediate with 4-methylbenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrazolone core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid, nitric acid, or halogenating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its structure allows it to interact with various biological targets, making it a promising lead compound for new drug development.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators, modulation of pain receptors, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-3H-pyrazol-3-one: Similar structure but lacks the thiophene ring.

    5-methyl-2-phenyl-4-[(2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with different substituents on the aromatic rings.

    3-methyl-1-phenyl-2-pyrazolin-5-one: Lacks the thiophene and additional aromatic substituents.

Uniqueness

The uniqueness of (4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of a pyrazolone core, a thiophene ring, and a phenyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4g/mol

IUPAC Name

(4Z)-5-methyl-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]pyrazol-3-one

InChI

InChI=1S/C17H16N2OS/c1-11-4-6-14(7-5-11)19-17(20)15(13(3)18-19)10-16-12(2)8-9-21-16/h4-10H,1-3H3/b15-10-

InChI Key

YKUMGCPORBSQGL-GDNBJRDFSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CS3)C)C(=N2)C

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CS3)C)/C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CS3)C)C(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.